molecular formula C17H20N4O3S B2782116 METHYL 5-ETHYL-7-(3-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 909574-25-0

METHYL 5-ETHYL-7-(3-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2782116
CAS No.: 909574-25-0
M. Wt: 360.43
InChI Key: LBULAANVEPAHIR-UHFFFAOYSA-N
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Description

METHYL 5-ETHYL-7-(3-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. Key substituents include a 3-methoxyphenyl group at position 7, an ethyl group at position 5, a methylsulfanyl moiety at position 2, and a methyl ester at position 4. These functional groups contribute to its physicochemical properties, such as lipophilicity (logP) and hydrogen-bonding capacity, which influence bioavailability and target interactions.

Properties

IUPAC Name

methyl 5-ethyl-7-(3-methoxyphenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-5-12-13(15(22)24-3)14(10-7-6-8-11(9-10)23-2)21-16(18-12)19-17(20-21)25-4/h6-9,14H,5H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBULAANVEPAHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ETHYL-7-(3-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the triazole intermediate with suitable aldehydes or ketones in the presence of catalysts such as Lewis acids.

    Introduction of Substituents: The ethyl, methoxyphenyl, and methylthio groups are introduced through nucleophilic substitution reactions using corresponding alkyl halides or thiols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-ETHYL-7-(3-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate demonstrate effective antibacterial and antifungal activities. For instance, a series of triazolopyrimidine derivatives were screened for their ability to inhibit bacterial growth and showed superior activity compared to standard antibiotics .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Triazolopyrimidines have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Some derivatives exhibited anti-inflammatory activities that surpassed those of established anti-inflammatory drugs .

Antiviral Activity

This compound has shown promise in antiviral applications. Specifically, triazolopyrimidine compounds have been tested against viruses such as HIV and influenza A and B. They demonstrated significant inhibitory effects on viral replication and protein interactions critical for viral assembly .

Binding Affinity

Quantitative structure–activity relationship (QSAR) studies have provided insights into the binding affinities of triazolopyrimidine derivatives. The presence of specific functional groups has been correlated with enhanced activity against various biological targets. For example, the incorporation of methoxy and methylthio groups has been linked to improved binding profiles with target enzymes such as dihydroorotate dehydrogenase (DHODH) .

Computational Studies

Molecular docking studies have been employed to elucidate the binding mechanisms of triazolopyrimidine derivatives to their targets. These studies suggest that the structural features of this compound contribute significantly to its interaction with target proteins involved in disease processes .

Development of Anticancer Agents

A case study involving a series of triazolopyrimidine derivatives highlighted their potential as anticancer agents. The compounds were tested against various cancer cell lines and showed promising cytotoxic effects at low concentrations. The study concluded that specific modifications to the triazolopyrimidine scaffold could enhance anticancer activity while minimizing toxicity .

Inhibition of Carbonic Anhydrase

Another notable application is the inhibition of carbonic anhydrase (CA), an enzyme implicated in numerous physiological processes and diseases. Triazolopyrimidine derivatives have been synthesized and evaluated for their ability to selectively inhibit different isoforms of CA at nanomolar concentrations . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Mechanism of Action

The mechanism of action of METHYL 5-ETHYL-7-(3-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Triazolopyrimidine derivatives exhibit diverse bioactivities depending on their substituents. Below is a detailed comparison with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors TPSA Key Substituents
METHYL 5-ETHYL-7-(3-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE N/A C₁₉H₂₁N₅O₃S ~407.5 (estimated) ~3.8 1 7 ~87.5 3-Methoxyphenyl, ethyl, methylsulfanyl, methyl ester
ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-PHENYL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE 755004-06-9 C₂₂H₂₂N₄O₄ 406.4 3.6 1 7 87.5 2,4-Dimethoxyphenyl, phenyl, ethyl ester
ETHYL 6-(3-FLUOROBENZYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE 478064-86-7 C₁₉H₂₀FN₃O₂ 341.4 3.1 1 5 66.8 3-Fluorobenzyl, 5,7-dimethyl, ethyl ester (pyrazolopyrimidine core)

Key Differences and Implications

Core Structure: The primary compound features a triazolopyrimidine core, whereas ETHYL 6-(3-FLUOROBENZYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE has a pyrazolopyrimidine core.

Substituent Effects :

  • The 3-methoxyphenyl group in the primary compound vs. 2,4-dimethoxyphenyl in ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-PHENYL-... : The additional methoxy group in the latter increases polarity (higher TPSA) but may reduce membrane permeability.
  • Methylsulfanyl vs. phenyl : The methylsulfanyl moiety in the primary compound enhances lipophilicity (higher logP), favoring hydrophobic target interactions, whereas the phenyl group in ETHYL 7-(2,4-DIMETHOXYPHENYL)... may improve π-π stacking with aromatic residues in enzymes .

Ester Groups: The methyl ester in the primary compound vs. ethyl ester in others alters metabolic stability.

Research Findings and Methodological Considerations

  • Similarity Metrics: Structural similarity assessments (e.g., Tanimoto coefficient) would highlight shared pharmacophores but may underestimate bioactivity differences caused by minor substituent changes .

Biological Activity

Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the triazolopyrimidine family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Structure and Synthesis

The compound features a triazolopyrimidine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings through cyclization methods. Recent advancements in synthetic methodologies have improved yield and purity.

Anticancer Activity

Triazolopyrimidine derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various cancer cell lines:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : Preliminary studies indicate that related compounds within the triazolopyrimidine class exhibit IC50 values ranging from 0.53 μM to 13.1 μM against these cell lines, suggesting potent antiproliferative effects .

Mechanism of Action :
The anticancer activity is often attributed to the inhibition of critical signaling pathways such as the ERK signaling pathway. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis and cell cycle arrest in the G2/M phase .

Antimicrobial Activity

The antimicrobial potential of triazolopyrimidine derivatives has also been documented. Studies indicate that these compounds possess significant antibacterial and antifungal activities:

  • Target Pathogens : Effective against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains.
  • Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

Recent research has highlighted specific case studies involving triazolopyrimidine derivatives:

  • Antiproliferative Effects : A study reported that a related compound induced G0/G1 phase arrest in murine melanoma B16 cells while exhibiting low toxicity towards normal cells .
  • In Vivo Efficacy : In vivo studies demonstrated that certain derivatives significantly inhibited tumor growth in xenograft models comparable to established chemotherapy agents .

Table 1: Biological Activity Summary of Triazolopyrimidine Derivatives

Activity TypeCell Line/PathogenIC50 Value (μM)Reference
AnticancerMGC-8039.47
AnticancerHCT-1169.58
AnticancerMCF-713.1
AntimicrobialMRSA<10
AntifungalVarious Fungal StrainsVariable

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of triazolopyrimidine derivatives like this compound?

  • Methodological Answer : Synthesis requires precise control of reaction conditions:

  • Temperature : Elevated temperatures (80–120°C) are often necessary for cyclization steps, as seen in analogous triazolopyrimidine syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for condensation reactions, while ethanol/water mixtures aid crystallization .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve yields in heterocyclic ring formation .
    • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and melting point analysis .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy groups at 3-methoxyphenyl or methylsulfanyl at position 2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects fragmentation patterns indicative of the triazolopyrimidine core .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–S bond in methylsulfanyl group: ~1.74–1.82 Å) to validate stereochemistry .

Q. What solubility and stability considerations are relevant for experimental handling?

  • Methodological Answer :

  • Solubility : Test in DMSO (common for biological assays) and chloroform (for NMR). Low aqueous solubility is typical due to hydrophobic substituents .
  • Stability : Store under inert gas (N2_2) at –20°C to prevent oxidation of the methylsulfanyl group. Monitor degradation via UV-Vis spectroscopy at 254 nm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazolopyrimidine core may act as a hydrogen-bond acceptor .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Focus on the methoxyphenyl group’s role in binding affinity .
    • Validation : Compare computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for protons near the methoxy or ethyl groups .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace carbon connectivity in ambiguous regions .
    • Case Study : In similar compounds, NOESY confirmed spatial proximity between the methylsulfanyl group and the triazole ring .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Substituent Variation : Replace the 3-methoxyphenyl group with halogenated or electron-withdrawing groups to assess impact on bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., methylsulfanyl for thiol-mediated interactions) using 3D-QSAR models .
    • Validation : Test analogs in vitro for activity against disease-relevant targets (e.g., cancer cell lines) and correlate with computational predictions .

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